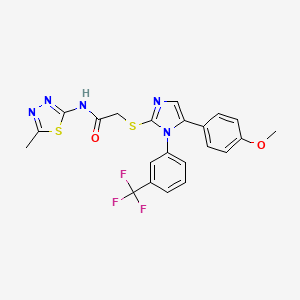![molecular formula C16H22N6O2S B2522426 N,N-dimethyl-4-(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide CAS No. 1808822-89-0](/img/structure/B2522426.png)
N,N-dimethyl-4-(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide is a complex organic compound notable for its versatile chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound contains multiple functional groups, which impart diverse reactivity and interaction possibilities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N,N-dimethyl-4-(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide typically involves multi-step organic synthesis:
Formation of the Oxadiazole Ring: : Starting with suitable precursors, the 1,2,4-oxadiazole ring can be synthesized through cyclization reactions. This step often requires precise reaction conditions, such as specific catalysts or reagents, to achieve the desired regioselectivity.
Attachment of the Pyrimidine Moiety: : The pyrimidine ring is introduced by reacting the oxadiazole intermediate with a pyrimidine derivative, facilitated by cross-coupling reactions.
Incorporation of the Piperidine Carboxamide: : Finally, the piperidine carboxamide fragment is attached, typically through amidation reactions involving suitable coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for scale. Efficient synthesis routes, cost-effective reagents, and robust purification methods are essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of reactions due to its functional groups:
Oxidation and Reduction Reactions: : The sulfanyl group on the pyrimidine ring can be susceptible to oxidation, forming sulfoxides or sulfones. Similarly, reduction reactions can target other functional groups.
Substitution Reactions: : The aromatic systems within the compound can undergo electrophilic or nucleophilic substitution, modifying the structure for targeted applications.
Coupling Reactions: : The various rings present allow for further functionalization through cross-coupling reactions.
Common Reagents and Conditions
Oxidizing Agents: : Examples include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride are commonly used.
Catalysts: : Palladium or copper catalysts facilitate cross-coupling reactions.
Major Products Formed
Depending on the reaction conditions, the products can vary. Oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups or moieties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules, exploring reaction mechanisms, or developing new materials with specific properties.
Biology
Biologically, the compound can be studied for its potential interactions with enzymes or cellular targets, leading to insights into biochemical pathways or therapeutic applications.
Medicine
In medicine, researchers explore the compound’s pharmacological potential, assessing its efficacy and safety as a drug candidate for treating various diseases.
Industry
Industrially, the compound may find use in developing new materials, catalysts, or as a precursor for other valuable chemicals.
Wirkmechanismus
The compound exerts its effects through interaction with specific molecular targets. The exact mechanism involves binding to active sites of enzymes or receptors, modulating their activity. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethyl-4-(3-{[6-(methylsulfanyl)pyridin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide: : Similar structure but with a pyridine ring instead of pyrimidine.
N,N-dimethyl-4-(3-{[6-(methylsulfinyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide: : Similar structure but with a sulfoxide group.
Uniqueness
The uniqueness of N,N-dimethyl-4-(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide lies in its specific combination of functional groups, providing a distinct reactivity profile and interaction potential in scientific research and industrial applications. The interplay between the oxadiazole, pyrimidine, and piperidine moieties offers a rich avenue for chemical exploration and application.
Here’s a deep dive into the intriguing world of your compound. It’s fascinating how much chemistry ties into our everyday lives, isn’t it?
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-[3-[(6-methylsulfanylpyrimidin-4-yl)methyl]-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2S/c1-21(2)16(23)22-6-4-11(5-7-22)15-19-13(20-24-15)8-12-9-14(25-3)18-10-17-12/h9-11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXAZEYVBRQYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C2=NC(=NO2)CC3=CC(=NC=N3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
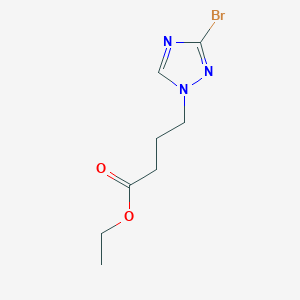
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2522344.png)
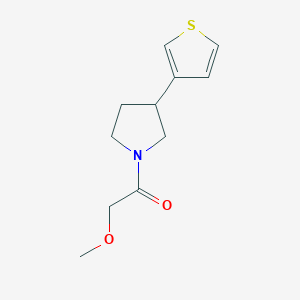
![1-(3,4-dichlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2522350.png)

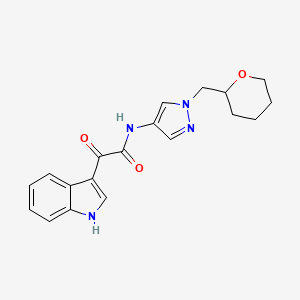
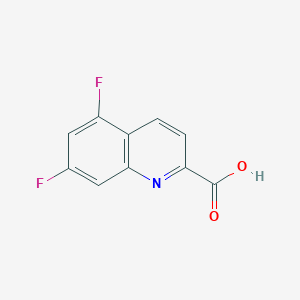
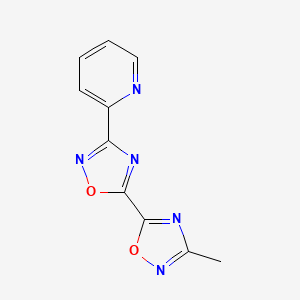
![N-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2522358.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2522359.png)
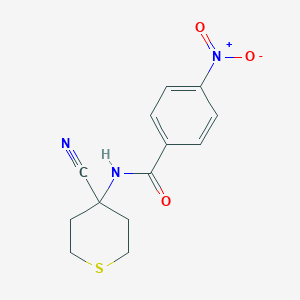
![3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2522364.png)
![ethyl 2-[8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2522365.png)
